[3,2-c]Pyrazole-androst-4-en-17beta-ol

Anabolic-androgenic activity Nitrogen balance Myotrophic index

[3,2-c]Pyrazole-androst-4-en-17β-ol (CAS 929042-39-7) is a synthetic steroidal heterocyclic compound belonging to the [3,2-c]pyrazole-fused androstane class, with molecular formula C₂₀H₂₈N₂O and molecular weight 312.45 g/mol. It is formally named (17β)-2'H-Androsta-2,4-dieno[3,2-c]pyrazol-17-ol and is structurally characterized by a pyrazole ring fused to the A-ring of the steroid nucleus at positions 2 and 3, combined with a 4-ene double bond and the absence of a 17α-alkyl substituent.

Molecular Formula C20H28N2O
Molecular Weight 312.5
CAS No. 929042-39-7
Cat. No. B593353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,2-c]Pyrazole-androst-4-en-17beta-ol
CAS929042-39-7
Synonyms(17β)-2'H-androsta-2,4-dieno[3,2-c]pyrazol-17-ol
Molecular FormulaC20H28N2O
Molecular Weight312.5
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NN5
InChIInChI=1S/C20H28N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h9,11,14-16,18,23H,3-8,10H2,1-2H3,(H,21,22)/t14-,15-,16-,18-,19-,20-/m0/s1
InChIKeyTZVXVVYNTVBMQS-GJCUDGATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3,2-c]Pyrazole-androst-4-en-17β-ol (CAS 929042-39-7): Steroidal Heterocyclic Reference Standard for Forensic and Pharmacological Research


[3,2-c]Pyrazole-androst-4-en-17β-ol (CAS 929042-39-7) is a synthetic steroidal heterocyclic compound belonging to the [3,2-c]pyrazole-fused androstane class, with molecular formula C₂₀H₂₈N₂O and molecular weight 312.45 g/mol . It is formally named (17β)-2'H-Androsta-2,4-dieno[3,2-c]pyrazol-17-ol and is structurally characterized by a pyrazole ring fused to the A-ring of the steroid nucleus at positions 2 and 3, combined with a 4-ene double bond and the absence of a 17α-alkyl substituent . This compound is classified as a Schedule III controlled substance in the United States under the Designer Anabolic Steroid Control Act (DASCA) of 2014 and is intended exclusively for forensic and research applications [1].

Why [3,2-c]Pyrazole-androst-4-en-17β-ol Cannot Be Substituted by Stanozolol, Prostanozol, or Hydroxystenozole


[3,2-c]Pyrazole-androst-4-en-17β-ol occupies a unique structural position within the steroidal [3,2-c]pyrazole class: it is the only member that simultaneously possesses A-ring 4-ene unsaturation and lacks a 17α-methyl substituent . Stanozolol (17α-methyl-5α-androstano[3,2-c]pyrazol-17β-ol) has both a saturated A-ring and a 17α-methyl group; prostanozol (17β-hydroxy-5α-androstano[3,2-c]pyrazole) has a saturated A-ring but no 17α-methyl; and hydroxystenozole (17α-methylandrost-4-eno[3,2-c]pyrazol-17β-ol) has the 4-ene unsaturation but retains the 17α-methyl [1]. Critically, published pharmacological evidence demonstrates that the introduction of a single double bond (4-ene) into the [3,2-c]pyrazole steroid scaffold profoundly alters the hormonal activity pattern—eliminating nitrogen retention capacity while preserving myotrophic activity [2]. Consequently, none of the closest structural analogs can serve as a functionally equivalent proxy for this compound in receptor pharmacology, forensic toxicology, or analytical method development.

Quantitative Differentiation Evidence for [3,2-c]Pyrazole-androst-4-en-17β-ol Against Closest Structural Analogs


4-Ene Unsaturation Eliminates Nitrogen Retention While Preserving Myotrophic Activity: Class-Level Pharmacological Evidence

In the foundational class-level study by Beyler et al. (1961), the saturated [3,2-c]pyrazole steroid (17β-hydroxy-17α-methylandrostano[3,2-c]pyrazole, i.e., stanozolol) induced marked nitrogen retention, was myotrophic, and was weakly androgenic. In striking contrast, the singly unsaturated 4-ene analog (17β-hydroxy-17α-methylandrost-4-eno[3,2-c]pyrazole, i.e., hydroxystenozole) did NOT promote nitrogen retention, although it remained myotrophic, weakly androgenic, and additionally estrogenic [1]. Since [3,2-c]Pyrazole-androst-4-en-17β-ol shares the 4-ene unsaturation with hydroxystenozole but lacks the 17α-methyl group, it is inferred to belong to the 4-ene pharmacological subclass with distinct nitrogen balance properties compared to saturated analogs like stanozolol and prostanozol.

Anabolic-androgenic activity Nitrogen balance Myotrophic index Structure-activity relationship

Molecular Weight Differentiation from Stanozolol, Prostanozol, and Hydroxystenozole: Quantitative Structural Identity Verification

[3,2-c]Pyrazole-androst-4-en-17β-ol has an exact mass of 312.220154 Da and a molecular weight of 312.45 g/mol (C₂₀H₂₈N₂O) . This is quantitatively distinct from all three closest structural analogs: stanozolol (MW 328.49 g/mol, C₂₁H₃₂N₂O), prostanozol/17α-demethylated stanozolol (MW 314.47 g/mol, C₂₀H₃₀N₂O), and hydroxystenozole (MW 326.48 g/mol, C₂₁H₃₀N₂O) [1][2]. The 1.95 g/mol mass difference from prostanozol reflects the 4-ene unsaturation (loss of 2 hydrogen atoms vs. saturated androstane), while the 14.04 g/mol difference from hydroxystenozole reflects the absence of the 17α-methyl group (CH₂).

Molecular weight Structural identity Analytical reference standard LC-MS confirmation

Solubility Profile Characterization: DMF, DMSO, Ethanol, and Aqueous Compatibility Data for Formulation Selection

The Cayman Chemical analytical reference standard of [3,2-c]Pyrazole-androst-4-en-17β-ol (≥95% purity, crystalline solid) exhibits the following experimentally determined solubility profile: DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS (pH 7.2) (1:6): 0.1 mg/mL . At a DMSO:PBS ratio of 1:6, the effective aqueous solubility drops to approximately 0.1 mg/mL (≈320 μM based on MW 312.45), indicating limited aqueous solubility that necessitates organic co-solvent for in vitro pharmacological studies . The UV absorption maxima (λmax) at 212 nm and 260 nm are characteristic of the 4-ene-pyrazole chromophore and provide a quantitative basis for HPLC-UV detection method development .

Solubility Formulation In vitro assay Stock solution preparation

Regulatory Classification Specificity: DASCA 2014 Schedule III Listing as a Distinct Forensic Reference Standard Requirement

[3,2-c]Pyrazole-androst-4-en-17β-ol is explicitly classified as a Schedule III controlled substance in the United States through the Designer Anabolic Steroid Control Act (DASCA) of 2014, alongside 24 other specifically named designer steroids [1]. This regulatory designation is distinct from stanozolol (which was scheduled earlier under the original Anabolic Steroid Control Act) and applies to the specific structural entity with both the 4-ene and 17-desmethyl features [2]. The compound is supplied by Cayman Chemical as a forensic analytical reference standard (Item No. 17930) with DEA Schedule III shipping and storage requirements (−20°C) .

Forensic toxicology Controlled substance Reference standard Regulatory compliance

Synthetic Route and Intermediates: Derivatization from Testosterone Establishes Unique Chemical Provenance

The synthesis of (17β)-2H-Androsta-2,4-dieno[3,2-c]pyrazol-17-ol proceeds from testosterone via 2-formyl or 2-bis(methylthio)methylene intermediates, followed by pyrazole ring annulation with hydrazine [1]. This synthetic route is documented in the primary literature (Singh & Singh, 2006, Indian Journal of Chemistry) alongside the parallel synthesis of isoxazole and pyrimidine congeners [1]. The 2,4-diene nomenclature in the IUPAC name reflects the extended conjugation introduced during the pyrazole-forming condensation, which distinguishes this compound from the simple 4-ene pyrazoles prepared via alternative routes [2]. The product is isolated as a crystalline solid with ≥95% purity and characterized by ¹H-NMR and mass spectrometry [1].

Chemical synthesis Testosterone derivatization Pyrazole annulation Reference standard production

Validated Application Scenarios for [3,2-c]Pyrazole-androst-4-en-17β-ol Based on Differential Evidence


Forensic Urinary Metabolite Identification and Doping Control Confirmatory Analysis

[3,2-c]Pyrazole-androst-4-en-17β-ol serves as the certified reference standard for LC-MS/MS and GC-MS confirmatory identification of this specific Schedule III designer steroid in biological matrices. Its unique exact mass (312.220154 Da) and distinct UV absorption profile (λmax 212, 260 nm) enable unambiguous chromatographic separation and spectral identification that cannot be achieved using stanozolol (MW 328.49) or prostanozol (MW 314.47) reference materials [1]. The compound's regulatory status under DASCA 2014 mandates its availability as a DEA Schedule III controlled reference standard for forensic laboratories performing evidentiary analysis [2].

Structure-Activity Relationship (SAR) Studies on Dissociation of Anabolic from Nitrogen-Retaining Activity

For academic and pharmaceutical researchers investigating the molecular determinants of anabolic-androgenic dissociation, [3,2-c]Pyrazole-androst-4-en-17β-ol represents the critical 4-ene, 17-desmethyl member of the [3,2-c]pyrazole steroid matrix. The Beyler et al. (1961) class-level evidence demonstrates that 4-ene unsaturation selectively eliminates nitrogen retention while preserving myotrophic activity [1]. This compound, when compared head-to-head with stanozolol (saturated, 17α-methyl), prostanozol (saturated, 17-desmethyl), and hydroxystenozole (4-ene, 17α-methyl), enables systematic deconvolution of the contributions of A-ring saturation state and 17α-substitution to androgen receptor-mediated transcriptional outcomes [2].

In Vitro Androgen Receptor Pharmacology: Solubility-Optimized Assay Protocol Development

The experimentally determined solubility profile of [3,2-c]Pyrazole-androst-4-en-17β-ol (DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS pH 7.2 [1:6]: 0.1 mg/mL) provides essential formulation parameters for in vitro receptor binding, transactivation, and cell proliferation assays [1]. The limited aqueous solubility (≈320 μM in DMSO:PBS 1:6) requires careful solvent selection and concentration range planning to avoid compound precipitation, which could confound EC₅₀/IC₅₀ determinations relative to more aqueous-soluble analogs such as stanozolol [1].

Synthetic Chemistry and Impurity Reference Standard Production

The documented synthesis of [3,2-c]Pyrazole-androst-4-en-17β-ol from testosterone via 2-hydroxymethylene or 2-bis(methylthio)methylene intermediates [1] provides the chemical provenance necessary for GMP/GLP reference standard production. The distinct synthetic route and the presence of the conjugated 2,4-diene system (as reflected in the IUPAC name) necessitate specific impurity profiling strategies that differ from those used for stanozolol (saturated A-ring) or prostanozol (simple 5α-androstane scaffold) [2].

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